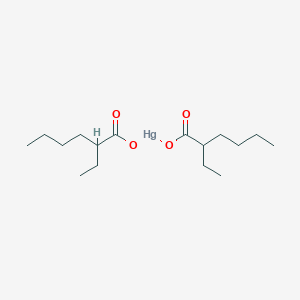
Mercuric ethylhexoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercuric ethylhexoate, also known as mercury(II) 2-ethylhexanoate, is an organomercury compound with the molecular formula C16H30HgO4. It is a coordination complex where mercury is bonded to two 2-ethylhexanoate ligands. This compound is primarily used in industrial applications, particularly as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercuric ethylhexoate can be synthesized by reacting mercury(II) oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
HgO+2C8H16O2→Hg(C8H15O2)2+H2O
where HgO is mercury(II) oxide and C8H16O2 is 2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and precise temperature control to ensure complete reaction and prevent the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of mercury(II) oxide and other oxidized organic products.
Reduction: This compound can be reduced to elemental mercury and the corresponding carboxylic acid under reducing conditions.
Substitution: this compound can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands, such as halides or other carboxylates.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides (e.g., NaCl, KBr), other carboxylic acids
Major Products Formed:
Oxidation: Mercury(II) oxide (HgO), oxidized organic compounds
Reduction: Elemental mercury (Hg), 2-ethylhexanoic acid (C8H16O2)
Substitution: Various mercury(II) carboxylates or halides
Scientific Research Applications
Mercuric ethylhexoate has several applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Historically used in some medicinal preparations, though its use has declined due to toxicity concerns.
Industry: Employed as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.
Mechanism of Action
The mechanism of action of mercuric ethylhexoate involves the coordination of mercury with the carboxylate ligands. This coordination affects the electronic structure of the mercury atom, making it more reactive in catalytic processes. In biological systems, this compound can interact with thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. The primary molecular targets include enzymes involved in cellular respiration and antioxidant defense.
Comparison with Similar Compounds
Mercuric acetate (Hg(C2H3O2)2): Another organomercury compound used in organic synthesis and as a catalyst.
Mercuric chloride (HgCl2): Widely used in laboratory and industrial applications, known for its high toxicity.
Mercuric nitrate (Hg(NO3)2): Used in analytical chemistry and as a reagent in various chemical reactions.
Uniqueness of Mercuric Ethylhexoate: this compound is unique due to its specific coordination with 2-ethylhexanoate ligands, which imparts distinct solubility and reactivity characteristics. Its use as a stabilizer in PVC production is particularly notable, as it provides enhanced thermal stability compared to other mercury compounds.
Properties
IUPAC Name |
bis(2-ethylhexanoyloxy)mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30HgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
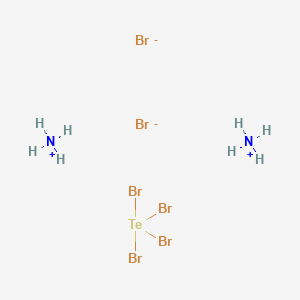
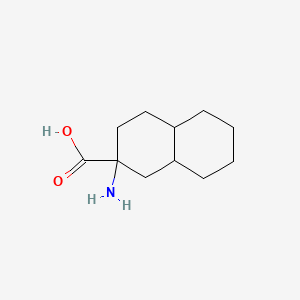
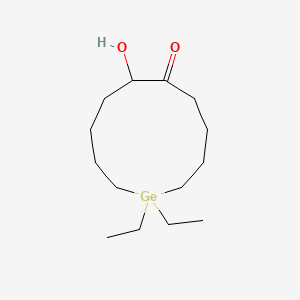
![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)
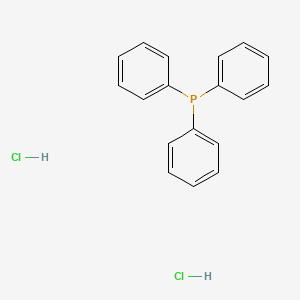
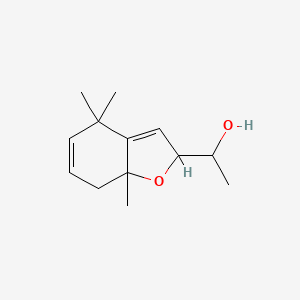

![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)
![(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B579489.png)

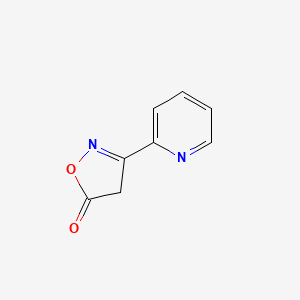
![[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B579494.png)
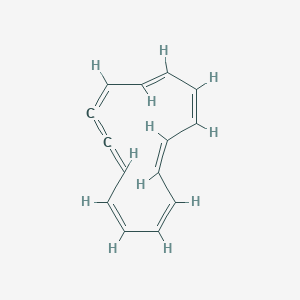
![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)
